Cas no 56428-91-2 (1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-)

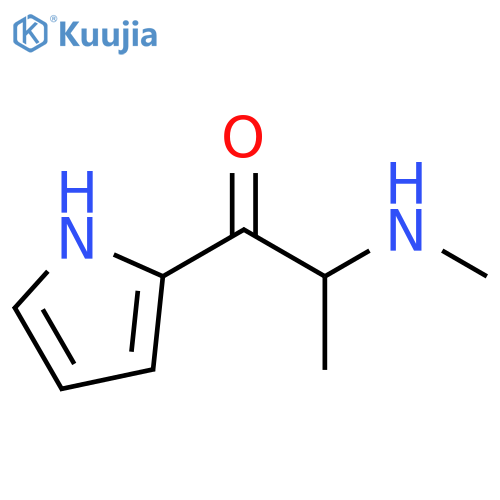

56428-91-2 structure

商品名:1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-

CAS番号:56428-91-2

MF:C8H12N2O

メガワット:152.193681716919

CID:5294445

1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-

-

- インチ: 1S/C8H12N2O/c1-6(9-2)8(11)7-4-3-5-10-7/h3-6,9-10H,1-2H3

- InChIKey: OPANMCNCSHCHQE-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CN1)(=O)C(NC)C

1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795128-0.1g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-795128-2.5g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-795128-5.0g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 5.0g |

$2858.0 | 2024-05-22 | |

| Enamine | EN300-795128-0.25g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-795128-1.0g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-795128-10.0g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-795128-0.5g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-795128-0.05g |

2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |

56428-91-2 | 95% | 0.05g |

$827.0 | 2024-05-22 |

1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

56428-91-2 (1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量